molecular formula C22H22O3 B14328478 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid CAS No. 106685-58-9

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid

Cat. No.: B14328478
CAS No.: 106685-58-9
M. Wt: 334.4 g/mol
InChI Key: APXNUGHTPSKBAO-UHFFFAOYSA-N
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Description

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a tert-butyl group, a methoxy group, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.

Major Products Formed

    Oxidation: Formation of 6-(3-Hydroxy-4-methoxyphenyl)naphthalene-2-carboxylic acid.

    Reduction: Formation of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Tert-butyl-4-hydroxyphenyl)naphthalene-2-carboxylic acid
  • 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-methanol
  • 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-amine

Uniqueness

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring. The presence of the tert-butyl group, methoxy group, and carboxylic acid group imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

106685-58-9

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

6-(3-tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C22H22O3/c1-22(2,3)19-13-17(9-10-20(19)25-4)15-5-6-16-12-18(21(23)24)8-7-14(16)11-15/h5-13H,1-4H3,(H,23,24)

InChI Key

APXNUGHTPSKBAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)OC

Origin of Product

United States

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